Quinaldic Acid Sodium Salt

Description

Properties

IUPAC Name |

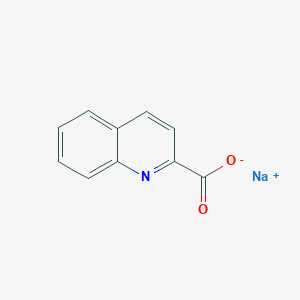

sodium;quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTCLMZAIZEHGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Quinaldic Acid Sodium Salt?

An In-Depth Technical Guide to the Chemical Properties of Quinaldic Acid Sodium Salt

Introduction

This compound, the sodium salt of quinoline-2-carboxylic acid, is a pivotal chemical entity with significant utility across diverse scientific domains. While its parent compound, quinaldic acid, is a known metabolite in the tryptophan degradation pathway, the sodium salt form offers distinct advantages, primarily its enhanced aqueous solubility, which is a critical attribute in pharmaceutical formulation and analytical applications.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core chemical properties of this compound. We will delve into its molecular characteristics, reactivity, analytical methodologies, and the direct implications of these properties on its practical applications, moving beyond a simple recitation of data to explain the causality behind its behavior.

Chapter 1: Molecular Structure and Physicochemical Properties

The utility of a chemical compound is fundamentally dictated by its structure and resulting physicochemical properties. For this compound, these attributes govern its solubility, stability, and suitability as a synthetic precursor.

Molecular Identity and Characteristics

This compound is an aromatic heterocyclic compound. The molecule consists of a quinoline ring system, where a benzene ring is fused to a pyridine ring, with a sodium carboxylate group substituted at the 2-position.

| Property | Data | Source(s) |

| Synonyms | Sodium quinaldinate, Sodium 2-quinolinecarboxylate | [1][4] |

| CAS Number | 16907-79-2 | [1][4] |

| Molecular Formula | C₁₀H₆NNaO₂ | [1][4][5] |

| Molecular Weight | 195.15 g/mol | [1][4][5] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| Melting Point | >300 °C | [7] |

Solubility Profile

A primary reason for utilizing the sodium salt form of quinaldic acid is the significant enhancement of aqueous solubility, a common and effective strategy in drug development to improve bioavailability.[8][9] this compound exhibits excellent solubility in water, a stark contrast to its parent acid which is only moderately soluble.[1][10] It also shows slight solubility in polar organic solvents like methanol and DMSO.[7] This high aqueous solubility is critical for preparing stock solutions for analysis, for use in aqueous reaction media, and for formulations requiring high bioavailability.[1]

pKa and Behavior in Aqueous Solution

The behavior of the salt in solution is best understood through the pKa of its parent acid, quinaldic acid. Quinaldic acid has two key pKa values: a strongly acidic pKa around 1.1-1.2 and a basic pKa for the quinoline nitrogen at approximately 5.22.[11][12]

In solution, the sodium salt fully dissociates. The quinaldate anion will react with water to establish an equilibrium. The pH of the resulting solution will be alkaline due to the hydrolysis of the quinaldate anion, the conjugate base of a weak acid. Understanding these pKa values is crucial for controlling the pH of solutions to maintain the desired form of the molecule, whether for chelation, reaction, or analytical separation. For instance, acidifying a solution of the sodium salt below a pH of ~1.2 will lead to the precipitation of the less soluble free acid.

Hygroscopicity and Storage

The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] This property necessitates careful handling and storage to maintain its integrity and ensure accurate weighing for experimental procedures. It is recommended to store this compound in a tightly closed container, preferably in a desiccator or under an inert atmosphere, in a cool, dark place.[6][7]

Chapter 2: Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the functionalities of the quinaldate anion: the carboxylate group and the aromatic quinoline ring system.

2.1 Chelation and Metal Complex Formation

A hallmark chemical property of quinaldic acid and its salt is the ability to act as a bidentate chelating agent for various metal ions. The nitrogen atom of the quinoline ring and one of the oxygen atoms of the carboxylate group form a stable five-membered ring with metal cations. This property is exploited in analytical chemistry for the gravimetric or spectrophotometric determination of metals like copper (Cu²⁺), zinc (Zn²⁺), and uranium (U⁴⁺), with which it forms insoluble, often colored, complexes.[2][10][12]

The formation of these stable complexes is the mechanistic basis for its use as a reagent in removing trace metal impurities and in the study of metalloenzymes.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H6NNaO2 | CID 23672094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 16907-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pharmtech.com [pharmtech.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinaldic Acid [drugfuture.com]

- 11. Showing Compound Quinaldic acid (FDB022275) - FooDB [foodb.ca]

- 12. Page loading... [wap.guidechem.com]

Quinaldic Acid Sodium Salt synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Quinaldic Acid Sodium Salt

Authored by: Gemini, Senior Application Scientist

Introduction: The Chemical Significance and Utility of Quinaldic Acid and its Sodium Salt

Quinaldic acid, known systematically as quinoline-2-carboxylic acid, is a heterocyclic compound that plays a significant role in various scientific domains.[1][2] Its structure, featuring a carboxylic acid group at the 2-position of a quinoline ring, imparts a unique combination of chemical properties.[3][4] A key characteristic of quinaldic acid is its function as a chelating agent, enabling it to form stable complexes with a range of metal ions, a property leveraged in analytical chemistry for the selective precipitation and determination of metals like copper, zinc, and uranium.[1][3][5]

The sodium salt of quinaldic acid offers distinct advantages, most notably its enhanced aqueous solubility, which makes it an ideal candidate for formulations where high bioavailability is required.[6] This property is particularly valuable in the pharmaceutical and agrochemical industries. In drug development, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[6] In agricultural chemistry, it is used to improve the efficacy of pesticides and herbicides.[6]

This guide provides a comprehensive technical overview of the synthesis of quinaldic acid, its conversion to the sodium salt, and the rigorous purification methods required to achieve the high purity standards demanded by research and development professionals.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂ (Acid) / C₁₀H₆NNaO₂ (Sodium Salt) | [3][7] |

| Molecular Weight | 173.17 g/mol (Acid) / 195.15 g/mol (Sodium Salt) | [3][7] |

| Melting Point | 156-158 °C (Acid) | [3][8] |

| Appearance | Off-white, yellow, or light brown needle-like crystals (Acid) | [1][4][8] |

| Solubility in Water | 14 g/L at 25 °C (Acid) | [3][4] |

Part 1: Synthesis of Quinaldic Acid

The synthesis of quinaldic acid is a foundational step. While several methods exist, including modern eco-efficient routes from bio-based feedstocks like furfural[9], a historically significant and well-documented approach is the Reissert reaction and its variations. This method involves the reaction of quinoline with an acyl chloride and a cyanide source, followed by hydrolysis.

Core Synthesis Pathway: The Reissert-Type Reaction

The Reissert reaction provides a reliable route to 2-substituted quinolines. In the context of quinaldic acid synthesis, quinoline reacts with benzoyl chloride and potassium cyanide to form an intermediate, N-benzoyl-2-hydro-2-cyanoquinoline.[8][10] This intermediate, often called a "Reissert compound," is then hydrolyzed under acidic conditions to yield quinaldic acid and benzaldehyde.[10] The acid-catalyzed hydrolysis of the related 1-benzoyl-1,2-dihydroquinaldonitrile has been shown to produce quinaldic acid in nearly quantitative yields.[10]

Caption: General workflow for the purification of this compound.

Method 1: Acid-Base Purification

This technique is highly effective for separating carboxylic acids from neutral or basic impurities. [11] Principle: The acidic nature of the carboxyl group allows the target compound to be selectively moved between aqueous and organic phases by adjusting the pH.

Protocol:

-

Dissolve the crude quinaldic acid in an organic solvent like diethyl ether.

-

Extract the organic solution with an aqueous base (e.g., 1M sodium hydroxide). The quinaldic acid will deprotonate and move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the ether layer.

-

Separate the aqueous layer.

-

Cool the aqueous layer in an ice bath and re-acidify it with a strong acid (e.g., concentrated HCl) until the pH is well below the pKa of quinaldic acid (pH < 1). [11]5. The purified quinaldic acid will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. [12][13]The goal is to find a solvent that dissolves the compound well when hot but poorly when cold. [14][15] Solvent Selection: The choice of solvent is critical. For quinaldic acid, suitable solvents for recrystallization include benzene and acetic acid. [1]For the sodium salt, which is more polar, a polar solvent like an ethanol/water mixture may be more appropriate.

| Solvent System | Suitability for Quinaldic Acid | Rationale |

| Benzene or Toluene | Good | Dissolves the non-polar quinoline ring system at high temperatures, with reduced solubility upon cooling. [1] |

| Acetic Acid | Good | The acidic nature of the solvent can help maintain the protonated state of the carboxylic acid. [1] |

| Ethanol/Water | Potential for Sodium Salt | A solvent pair can be used where the compound is soluble in one (ethanol) and less soluble in the other (water). [12] |

Protocol (for Quinaldic Acid):

-

Place the crude, dry acid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., toluene).

-

Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise only if necessary to achieve full dissolution. [14][16]4. If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in an ice bath to maximize crystal yield. [16]7. Collect the purified crystals by vacuum filtration using a Büchner funnel. [15]8. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals thoroughly under vacuum.

Method 3: Column Chromatography

For challenging purifications or to separate structurally similar impurities, column chromatography can be employed.

-

Normal-Phase: A polar stationary phase (like silica gel) with a less polar mobile phase can be used. A patent describes a system of petroleum ether: ethyl acetate: acetic acid for purifying a related compound. [17]* Reversed-Phase (C-18): This technique is highly effective for purifying polar compounds like carboxylic acids. A non-polar stationary phase (C-18 silica) is used with a polar mobile phase (e.g., water/acetonitrile with a TFA modifier). [18]

Part 4: Purity Assessment and Characterization

Validation of purity and structural integrity is a non-negotiable final step. A combination of analytical techniques should be used to confirm the identity and quantify the purity of the final this compound product.

| Technique | Purpose | Key Insights |

| Melting Point Analysis | Assess Purity | A sharp melting point close to the literature value (156-158 °C for the acid) indicates high purity. Impurities typically broaden and depress the melting range. [3][4] |

| High-Performance Liquid Chromatography (HPLC) | Quantify Purity & Impurities | HPLC offers high resolution and sensitivity, making it the method of choice for accurately determining purity and quantifying any impurities. [19] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm Structure & Purity | ¹H and ¹³C NMR spectra provide a fingerprint of the molecule, confirming its chemical structure and revealing the presence of any proton- or carbon-containing impurities. [4] |

| Gas Chromatography (GC) | Assess Volatile Impurities | Useful for detecting and quantifying residual solvents or volatile organic impurities. |

A validated analytical method is crucial in a regulated environment to ensure the method is robust, accurate, and precise. [20]

Conclusion

The synthesis and purification of this compound require a systematic approach grounded in fundamental chemical principles. The journey from common starting materials via the Reissert reaction to a highly pure final product involves precise control over reaction conditions and a multi-faceted purification strategy. By employing techniques such as acid-base extraction and recrystallization, and validating the final product with modern analytical methods like HPLC and NMR, researchers and drug development professionals can produce this compound of the requisite quality for their critical applications.

References

- ChemBK. (2024). Quinaldic acid.

- PubChem. (n.d.). Quinaldic Acid. National Center for Biotechnology Information.

- Wikipedia. (2024). Quinaldic acid.

- ResearchGate. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid.

- MDPI. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 17(2), 1298-1316.

- Davis, J. W., Jr. (1959). Studies with Quinolines. I. Synthesis of Quinaldic Acid and Some of Its Amide Derivatives. The Journal of Organic Chemistry, 24(11), 1691–1694.

- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.

- University of Alberta. (n.d.). Recrystallization - Single Solvent. Faculty of Science.

- Royal Society of Chemistry. (2019). Eco-efficient synthesis of 2-quinaldic acids from furfural. Green Chemistry.

- University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry.

- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.

- Hulet, R. (2020, December 28). Recrystallizing and using melting point to identify a compound. YouTube.

- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.

- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

- PubMed. (2003). Quinaldic acid as a new matrix for matrix-assisted laser desorption/ionization of nucleic acids. Rapid Communications in Mass Spectrometry, 17(15), 1802-7.

- Ashdin Publishing. (2013). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Analytical & Bioanalytical Techniques, 4(6).

- Google Patents. (1999). EP0913358A1 - Process for the preparation of periodates.

- Explosions&Fire. (2017, December 11). Sodium Periodate from Iodide using Chlorine. YouTube.

- IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 3(1).

Sources

- 1. Quinaldic acid | 93-10-7 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinaldic acid - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. Eco-efficient synthesis of 2-quinaldic acids from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. datapdf.com [datapdf.com]

- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Home Page [chem.ualberta.ca]

- 17. Quinaldic acid synthesis - chemicalbook [chemicalbook.com]

- 18. teledyneisco.com [teledyneisco.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ashdin.com [ashdin.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Quinaldinate and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinaldinic acid (quinoline-2-carboxylic acid), and its corresponding anion quinaldinate, is a heterocyclic building block of significant interest due to its robust N,O-bidentate chelating capability. While its coordination chemistry with transition metals is well-documented, the structural aspects of its alkali metal salts, such as sodium quinaldinate, are less explored yet fundamentally important for supramolecular chemistry, materials science, and pharmaceutical formulation. This guide presents a comprehensive, field-proven methodology for the complete structural elucidation of sodium quinaldinate. It details the necessary steps from targeted synthesis and meticulous crystallogenesis to definitive analysis by single-crystal X-ray diffraction (SC-XRD). As specific published structural data for sodium quinaldinate is scarce, this document leverages established protocols and illustrative data from analogous sodium coordination polymers to provide a robust framework for researchers.[1] The narrative emphasizes the causality behind experimental choices, ensuring a self-validating workflow from initial synthesis to final structural refinement and characterization.

Part 1: Synthesis and Crystallogenesis: The Foundation of Structural Analysis

The successful determination of a crystal structure is critically contingent upon the quality of the single crystal. The entire process begins with a high-purity synthesis of the target compound followed by a carefully controlled crystallization process designed to yield well-ordered, single crystals of suitable size and quality for diffraction experiments.[2][3]

Rationale for Synthesis and Purification

The synthesis of sodium quinaldinate is conceptually a straightforward acid-base neutralization. However, achieving a product with the requisite purity for crystallogenesis demands precision. The primary objective is to produce the sodium salt free from starting materials (quinaldinic acid, sodium hydroxide) and unwanted side products, as these impurities can inhibit or disrupt the crystal lattice formation.

Experimental Protocol: Synthesis of Sodium Quinaldinate

This protocol describes a standard aqueous-alcoholic synthesis method.

-

Reagent Preparation: Dissolve quinaldinic acid (1.0 eq) in ethanol (approx. 10 mL per gram of acid) with gentle warming (40-50 °C) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: In a separate vessel, prepare a stoichiometric aqueous solution of sodium hydroxide (NaOH, 1.0 eq).

-

Neutralization: Add the NaOH solution dropwise to the stirred quinaldinic acid solution. Monitor the pH of the reaction mixture, aiming for a final pH of ~7-8. The formation of a precipitate or a clear solution may occur depending on the concentration.

-

Isolation of Crude Product:

-

If a precipitate forms, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

If the solution remains clear, remove the solvent under reduced pressure using a rotary evaporator to yield the crude sodium quinaldinate salt.

-

-

Purity Check: The crude product should be analyzed by techniques such as FT-IR to confirm the formation of the carboxylate salt before proceeding.

Rationale for Crystallogenesis

The goal of crystallization is to transition the synthesized polycrystalline powder into a state of near-perfect three-dimensional order. The choice of solvent system and technique is paramount. A suitable solvent system will dissolve the compound to a moderate extent, and the chosen technique will slowly drive the system towards supersaturation, promoting the growth of a few large crystals rather than the rapid precipitation of many small ones.[4]

Experimental Protocol: Single Crystal Growth

High-quality crystals are typically grown over days or weeks using one of the following methods.

-

Method A: Slow Evaporation

-

Dissolve the crude sodium quinaldinate in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water) to near saturation at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap pierced with a few small holes to allow for slow solvent evaporation.

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[5]

-

-

Method B: Solvent Diffusion

-

Prepare a concentrated solution of sodium quinaldinate in a "good" solvent (e.g., methanol).

-

Place this solution in a narrow vial or test tube.

-

Carefully layer a "poor" solvent, in which the compound is insoluble but which is miscible with the good solvent (e.g., diethyl ether, hexane), on top of the solution.

-

Seal the container and leave it undisturbed. Slow diffusion at the solvent interface will induce crystallization.

-

Part 2: The Definitive Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[6][7] It provides unambiguous data on bond lengths, bond angles, and the overall molecular and supramolecular structure.

The SC-XRD Experimental Workflow

The process follows a logical sequence from data collection on a single crystal to the final refined structural model. This workflow is a self-validating system, where the quality of the final model is judged by statistical parameters derived directly from the experimental data.

Caption: The experimental workflow for crystal structure determination.

Step-by-Step SC-XRD Protocol

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm, optically clear, with no visible fractures) is selected under a microscope.[3] It is affixed to a glass fiber or loop with a minimal amount of oil or grease and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. The instrument rotates the crystal through a series of angles, collecting thousands of diffraction reflections on an area detector.[2]

-

Data Reduction and Structure Solution: The collected diffraction images are processed to yield a list of reflection intensities. Specialized software (e.g., SHELXT) is then used to solve the "phase problem" and generate an initial electron density map, revealing the positions of most atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This iterative process optimizes the atomic positions, bond lengths, and angles. The quality of the final model is assessed using crystallographic R-factors (R1 and wR2), which should ideally be as low as possible (typically < 0.05 for R1).[1]

Part 3: Structural Elucidation: An Illustrative Analysis

Expected Coordination Environment and Geometry

The sodium ion (Na+) is a hard cation and exhibits a strong affinity for oxygen donors. It is therefore highly probable that the quinaldinate ligand coordinates in its characteristic N,O-bidentate chelating fashion. Due to the flexibility of its coordination sphere, Na+ commonly adopts a distorted octahedral geometry, with the coordination sphere being completed by water molecules or by bridging interactions with carboxylate oxygen atoms from neighboring quinaldinate ligands.[1][5]

Caption: Illustrative coordination of Na+ by quinaldinate and water.

Illustrative Crystallographic and Bonding Data

The following tables summarize typical data expected from a successful crystal structure determination of a sodium coordination polymer, based on published analogous structures.[1]

Table 1: Illustrative Crystallographic Data

| Parameter | Expected Value/Type |

|---|---|

| Chemical Formula | C₁₀H₈NNaO₄ (assuming dihydrate) |

| Formula Weight | 241.16 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10 - 18 |

| b (Å) | 8 - 12 |

| c (Å) | 7 - 10 |

| β (°) | 90 - 100 (for Monoclinic) |

| Volume (ų) | 1300 - 1600 |

| Z (formula units/cell) | 4 |

| Density (calc) (g/cm³) | 1.4 - 1.6 |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.10 |

Table 2: Expected Bond Parameters

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Na-O (carboxylate) | 2.30 - 2.50 | O(carbox)-Na-N(quin) | ~65 - 75 |

| Na-N (quinoline) | 2.50 - 2.70 | O(water)-Na-O(water) | 85 - 95 / ~180 |

| Na-O (water) | 2.35 - 2.55 | | |

Supramolecular Assembly

Part 4: Complementary Characterization for a Validated Structure

While SC-XRD provides the definitive structure, a comprehensive analysis is supported by complementary techniques that confirm the properties of the bulk material.

-

Powder X-ray Diffraction (PXRD): This technique is essential for confirming that the single crystal selected for analysis is representative of the bulk synthesized powder. The experimental PXRD pattern of the powder should match a pattern simulated from the single-crystal structure data.

-

Spectroscopic Analysis:

-

FT-IR Spectroscopy: The coordination of the carboxylate group is confirmed by analyzing the C=O stretching frequencies. In the free quinaldinic acid, the carboxylic acid ν(C=O) is typically around 1700 cm⁻¹. Upon deprotonation and coordination, this is replaced by two distinct bands: an asymmetric stretch (νₐₛ(COO⁻)) around 1610-1630 cm⁻¹ and a symmetric stretch (νₛ(COO⁻)) around 1350-1420 cm⁻¹.[10]

-

UV-Vis Spectroscopy: Can be used to study the electronic transitions within the quinaldinate ligand and observe any shifts upon coordination to the sodium ion.[1]

-

-

Thermal Analysis (TGA/DSC):

-

Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For a hydrated crystal, it provides quantitative evidence for the number of water molecules. A distinct mass loss step below ~150 °C typically corresponds to the loss of lattice and/or coordinated water molecules.[11][12]

-

Differential Scanning Calorimetry (DSC): DSC detects thermal transitions like melting, decomposition, and phase changes, providing crucial information on the thermal stability of the crystalline material.

-

Conclusion

The structural analysis of sodium quinaldinate, while seemingly straightforward, requires a meticulous and multi-faceted approach. This guide outlines a robust workflow that begins with high-purity synthesis and culminates in a validated crystal structure through a combination of definitive SC-XRD analysis and complementary spectroscopic and thermal techniques. By understanding the rationale behind each step—from the choice of crystallization solvent to the interpretation of refinement statistics—researchers in materials science and drug development can confidently elucidate the structures of this and other related coordination compounds, paving the way for a deeper understanding of their properties and potential applications.

References

- Synthesis, Crystal Structure and Spectroscopic Analysis of a New Sodium Coordination Polymer. (Source: Scientific Research Publishing)

- Crystallization of silver carboxylates from sodium carboxyl

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (Source: AALABS)

- Single Crystal X-ray diffraction. (Source: Rigaku)

- Chapter 6: Single Crystal X-ray Structure Analysis. (Source: World Scientific)

- Single-crystal X-ray Diffraction. (Source: SERC - Carleton College)

- Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. (Source: Royal Society of Chemistry)

- Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (Source: PMC - NIH)

- Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (Source: Wiley Online Library)

- Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand.

- Method of crystallizing salts from aqueous solutions.

- Results of thermal analysis for investigation of salt hydrates as latent heat-storage m

- Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. (Source: Journal of Physical Science)

- 2D layered structure of Na(I) coordination polymer.

- Performance analysis of mixed sodium waste salts applied in a thermal storage field. (Source: CNKI)

- Solar Salt – Thermal Property Analysis Report on thermo-physical properties of binary salt mixtures. (Source: Deutsches Zentrum für Luft- und Raumfahrt)

- Crystallisation of Salts.

- Synthesis, Single Crystal Structural Investigation, Hirshfeld Surface Analysis, Thermoanalysis and Spectroscopic Study of Two New Cu(II) and Co(II) Transition-Metal Complexes. (Source: MDPI)

- THERMOPHYSICAL PROPERTY ESTIMATIONS OF MOLTEN SALTS. (Source: OSTI.GOV)

- Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxyl

- Synthesis and crystal structure of a two-dimensional sodium coordination polymer of 4,4′-(diazenediyl)bis(1H-1,2,4-triazol-5-one).

- Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. (Source: MDPI)

- Polymorphism and Structural Variety in Sn(II) Carboxylate Coordination Polymers Revealed from Structure Solution of Microcrystals. (Source: PMC - NIH)

- Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. (Source: MDPI)

- A spectroscopic and quantum chemical calculation method for the characterisation of metal ions complexed with propyl gallate and procyanidins. (Source: PMC - NIH)

- Crystallography Open Database: Search results.

- Crystallography Open Database: Search results.

- Synthesis and Characterization of Sodium Diphenylcarbamodithioate Ligand [L] and its Cobalt, Nickel, and Copper Complexes.

- Assessing the formation of weak sodium complexes with negatively charged ligands. (Source: ScienceDirect)

- Crystallography Open Database: Search results.

- Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands. (Source: Semantic Scholar)

- THE SYNTHESIS AND PROPERTIES OF A SODIUM SUPRAMOLECULAR CRYSTAL NETWORK CONSTRUCTED WITH FUNCTIONAL PYRAZINE SULFONIC ACID. (Source: PMC - NIH)

- SYNTHESIS OF SODIUM STANNATE USING ALKALINE PRESSURE LEACHING PROCESS.

Sources

- 1. d-nb.info [d-nb.info]

- 2. rigaku.com [rigaku.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Salts [sympatec.com]

- 5. THE SYNTHESIS AND PROPERTIES OF A SODIUM SUPRAMOLECULAR CRYSTAL NETWORK CONSTRUCTED WITH FUNCTIONAL PYRAZINE SULFONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. books.rsc.org [books.rsc.org]

- 8. [PDF] Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Results of thermal analysis for investigation of salt hydrates as latent heat-storage materials | Semantic Scholar [semanticscholar.org]

- 12. osti.gov [osti.gov]

Spectroscopic data (NMR, IR, UV-Vis) of Quinaldic Acid Sodium Salt

An In-Depth Technical Guide to the Spectroscopic Characterization of Quinaldic Acid Sodium Salt

Authored by a Senior Application Scientist

Foreword: The Analytical Imperative for this compound

This compound, the sodium salt of quinoline-2-carboxylic acid, is a molecule of significant interest in pharmaceutical development and coordination chemistry.[1][2][3][4] Its utility as a building block for complex molecules and its potential biological activities necessitate unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the definitive characterization of this compound.

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is structured to provide a causal understanding of the spectroscopic output, explaining why the spectra appear as they do and how each analytical technique provides a unique and complementary piece of the structural puzzle. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the integrity of the quinoline core and the state of the carboxylate group.

The Underlying Principle: Nuclear Spin and Chemical Environment

NMR operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these levels. The precise frequency required for this transition is exquisitely sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ). This sensitivity allows us to differentiate between non-equivalent nuclei in a molecule.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a map of the proton environments. In this compound, we expect to see signals corresponding to the six protons on the quinoline ring system. A crucial distinction from its parent, quinaldic acid, is the absence of the acidic proton from the carboxylic acid group (-COOH), which typically appears as a very broad singlet far downfield (13.0-14.0 ppm).[5] Its deprotonation to the carboxylate (-COO⁻) in the sodium salt means this signal will not be present.

The aromatic region (typically 7.5-8.5 ppm) will display a series of doublets and triplets, reflecting the spin-spin coupling between adjacent protons. The exact chemical shifts can vary slightly based on the deuterated solvent used.[5]

Table 1: Representative ¹H NMR Chemical Shifts for the Quinaldate Anion

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | ~8.3 | Doublet (d) | ~8.6 | Adjacent to the electron-withdrawing carboxylate and ring nitrogen. |

| H-4 | ~8.2 | Doublet (d) | ~8.6 | Coupled to H-3. |

| H-5 | ~8.1 | Doublet (d) | ~8.4 | Part of the benzene ring portion of the quinoline system. |

| H-6 | ~7.7 | Triplet (t) | ~7.6 | Coupled to H-5 and H-7. |

| H-7 | ~7.9 | Triplet (t) | ~7.8 | Coupled to H-6 and H-8. |

| H-8 | ~7.8 | Doublet (d) | ~8.0 | Influenced by proximity to the ring nitrogen. |

Note: Data is synthesized based on typical values for quinaldic acid and its derivatives.[5][6] The absence of the acidic proton is the key identifier for the salt form.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, we expect ten distinct signals. The most informative signal is that of the carboxylate carbon (C=O). In the parent acid, this carbon appears around 165-175 ppm. In the sodium salt, the change in hybridization and electron density of the carboxylate group will influence this shift. The other nine signals will correspond to the carbons of the quinoline ring.

Table 2: Representative ¹³C NMR Chemical Shifts for Quinaldate Anion

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | ~150-155 | Attached to the nitrogen and the carboxylate group. |

| C-3 | ~120-125 | Aromatic CH. |

| C-4 | ~135-140 | Aromatic CH. |

| C-4a | ~128-132 | Bridgehead carbon. |

| C-5 | ~127-130 | Aromatic CH. |

| C-6 | ~126-129 | Aromatic CH. |

| C-7 | ~130-135 | Aromatic CH. |

| C-8 | ~129-133 | Aromatic CH. |

| C-8a | ~145-150 | Bridgehead carbon, adjacent to nitrogen. |

| C=O | ~170-175 | Carboxylate carbon, highly deshielded. |

Note: Data is synthesized from spectral databases for this compound and related structures.[2][7][8]

Experimental Protocol for NMR Analysis

The choice of solvent is critical for NMR. The sample must be fully dissolved to obtain high-resolution spectra. Deuterated solvents that do not produce a proton signal are used.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[5]

-

Solvent Selection : Choose a suitable deuterated solvent. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices for the sodium salt due to its polarity.

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen solvent to the vial and gently agitate until the sample is fully dissolved.

-

Transfer : Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra according to standard instrument protocols. For unambiguous assignments, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate directly bonded protons and carbons.[5]

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[9] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

The Underlying Principle: Molecular Vibrations

Covalent bonds are not static; they behave like springs that can stretch and bend.[9] When a molecule absorbs IR radiation of a specific frequency, it excites a particular vibrational mode (e.g., stretching, bending, scissoring). The frequency of absorption is determined by the masses of the bonded atoms and the strength of the bond. This makes IR spectroscopy an excellent tool for identifying functional groups, which have characteristic vibrational frequencies.[10]

IR Spectral Interpretation of this compound

The IR spectrum of this compound provides definitive evidence for the conversion of the carboxylic acid to a carboxylate salt.

-

Key Evidence of Salt Formation : The most telling feature is the disappearance of the very broad O-H stretching band of the carboxylic acid, which typically appears between 2500-3300 cm⁻¹.[11] In its place, two new strong bands appear:

-

Asymmetric COO⁻ Stretch : A strong band typically in the 1550-1620 cm⁻¹ region.

-

Symmetric COO⁻ Stretch : A moderate to strong band typically in the 1380-1450 cm⁻¹ region.

-

-

Quinoline Ring Vibrations : The spectrum will also feature characteristic absorptions for the aromatic quinoline system.

-

Aromatic C-H Stretch : Sharp bands appearing just above 3000 cm⁻¹.[10]

-

Aromatic C=C and C=N Stretches : Multiple bands of varying intensity in the 1450-1600 cm⁻¹ region.

-

-

Fingerprint Region : The region below 1500 cm⁻¹ is known as the fingerprint region.[9][12] It contains complex vibrations that are unique to the molecule as a whole, making it useful for matching the spectrum against a reference standard.

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Significance |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Confirms aromatic protons. |

| Asymmetric COO⁻ Stretch | 1550 - 1620 | Strong | Definitive evidence of carboxylate salt. |

| Aromatic C=C / C=N Stretch | 1450 - 1600 | Medium-Strong | Characteristic of the quinoline ring system. |

| Symmetric COO⁻ Stretch | 1380 - 1450 | Medium-Strong | Definitive evidence of carboxylate salt. |

Note: Frequencies are based on general IR correlation tables and data from spectral databases.[2][11][13][14]

Experimental Protocol for IR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan : Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application : Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure : Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Acquire Spectrum : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The instrument software will automatically perform the background subtraction. The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization: IR Analysis Workflow

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Integrated Spectroscopic Analysis: A Holistic Approach

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. Each technique validates the others, leading to an irrefutable structural assignment.

-

NMR confirms the carbon-hydrogen framework and the absence of the acidic proton.

-

IR confirms the presence of the carboxylate functional group and the absence of the carboxylic acid.

-

UV-Vis confirms the integrity of the conjugated aromatic system.

Together, these three techniques provide a comprehensive and self-validating system for the identification and quality control of this compound, which is essential for its application in research and development.

Visualization: Integrated Analysis Approach

Caption: Integrated approach for spectroscopic confirmation.

References

- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.

- PubChem. (n.d.). This compound.

- MacDonnell, F. M., et al. (2010). Synthesis and characterization of iron(II) quinaldate complexes. Inorganic Chemistry, 49(5), 2147–2155. [Link]

- ResearchGate. (2010). Synthesis and Characterization of Iron(II)

- PubChem. (n.d.). Quinaldic Acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000842). [Link]

- Advanced Journal of Chemistry, Section A. (2020).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

- SpectraBase. (n.d.). Quinaldic acid - Optional[1H NMR] - Chemical Shifts. [Link]

- ResearchGate. (2018).

- MDPI. (2020).

- ResearchGate. (n.d.).

- SlidePlayer. (n.d.).

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0000842). [Link]

- ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a)

- ResearchGate. (n.d.). UV-Vis absorption spectra of the complex salts. [Link]

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Quinolinic acid. [Link]

- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

- Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

- NIST. (n.d.). P-toluenesulfinic acid, sodium salt. NIST Chemistry WebBook. [Link]

- ResearchGate. (n.d.). FTIR spectra of 1, 2, quinoline, and sodium dicyanamide. [Link]

- Chemistry LibreTexts. (2020). Infrared Spectroscopy. [Link]

- ResearchGate. (2015).

- Asian Journal of Pharmaceutical Analysis. (2018).

- ResearchGate. (n.d.).

- Steck, D. A. (2003).

- MDPI. (2020). Spectroscopic Investigation of the Interaction of the Anticancer Drug Mitoxantrone with Sodium Taurodeoxycholate (NaTDC)

- ResearchGate. (2015). Synthesis and Characterization of Sodium Diphenylcarbamodithioate Ligand [L] and its Cobalt, Nickel, and Copper Complexes. [Link]

- Journal of Ovonic Research. (2022). Synthesis, characterization and applications of sodium alginate and polyvinyl pyrollidine based clay reinforced biopolymers nanocomposites. [Link]

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. This compound(16907-79-2) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C10H6NNaO2 | CID 23672094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of iron(II) quinaldate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinaldic acid(93-10-7) 13C NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. P-toluenesulfinic acid, sodium salt [webbook.nist.gov]

Solubility of Quinaldic Acid Sodium Salt in different solvents

An In-depth Technical Guide to the Solubility of Quinaldic Acid Sodium Salt

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, the sodium salt of quinoline-2-carboxylic acid, is a pivotal chemical entity with significant applications in pharmaceutical development, analytical chemistry, and biochemical research.[1] Its utility is profoundly influenced by its solubility characteristics in various solvent systems. This technical guide provides a comprehensive examination of the solubility of this compound, synthesizing fundamental physicochemical principles with practical, field-proven experimental methodologies. We delve into the molecular properties governing solubility, present available solubility data across a spectrum of solvents, and offer a detailed, self-validating protocol for equilibrium solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility

The salt form of an active pharmaceutical ingredient (API) is often selected to overcome suboptimal physicochemical or biopharmaceutical properties of the parent molecule.[2] Quinaldic acid, a weakly acidic compound, is converted to its sodium salt to significantly enhance its aqueous solubility, a critical factor for formulations requiring high bioavailability.[1][3] Understanding the solubility of this compound is not merely an academic exercise; it is fundamental to:

-

Pharmaceutical Formulation: Developing viable oral, parenteral, and other dosage forms relies on achieving the desired drug concentration in a given vehicle.[4]

-

Chemical Synthesis: Its role as a key intermediate necessitates its dissolution in various reaction media.[1]

-

Analytical Method Development: Accurate quantification, particularly using techniques like HPLC, requires the analyte to be fully dissolved in the mobile phase.[5]

-

Biochemical Assays: Investigating enzyme activities and metabolic pathways often requires the compound to be in an aqueous buffer system.[1]

This guide provides the foundational knowledge and practical tools to effectively work with this compound in a laboratory setting.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires examining its specific properties.[5]

Molecular Structure and Polarity

This compound consists of a sodium cation (Na⁺) and a quinaldate anion. The anion possesses a hydrophobic bicyclic quinoline ring system and an ionized, hydrophilic carboxylate group (-COO⁻). This amphiphilic nature dictates its solubility behavior.

-

In Polar Solvents (e.g., Water, Ethanol, DMSO): The highly polar, ionized carboxylate group is the primary driver of solubility. It readily participates in strong ion-dipole interactions with polar solvent molecules. Water, a protic solvent, can also form hydrogen bonds with the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar quinoline ring system dominates. The energy required to break the strong ionic bonds of the salt's crystal lattice is not compensated by the weak van der Waals forces that would form with nonpolar solvents. Consequently, solubility is expected to be extremely low.

The Critical Role of pH

For the salt of a weak acid, pH is arguably the most critical factor influencing aqueous solubility. Quinaldic acid's parent molecule, quinoline-2-carboxylic acid, has an acidic pKa.[6][7] When the sodium salt is dissolved in water, it exists as the soluble quinaldate anion. However, under acidic conditions (pH < pKa), the quinaldate anion will be protonated to form the free acid, which is significantly less soluble in water and may precipitate out of solution.[8] Therefore, maintaining a neutral to basic pH is essential for maximizing and maintaining the aqueous solubility of the sodium salt.

Core Physicochemical Data

A summary of the key properties for the parent quinaldic acid and its sodium salt provides a quantitative basis for understanding its behavior.

| Property | Quinaldic Acid (Parent) | This compound | Source(s) |

| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₆NNaO₂ | [9][10] |

| Molecular Weight | 173.17 g/mol | 195.15 g/mol | [9][10] |

| Appearance | Light brown or off-white to yellow crystalline powder | White to light yellow crystalline powder | [1][7] |

| pKa (Strongest Acidic) | ~1.1 - 1.76 | N/A (Salt Form) | [6][11] |

| LogP (Octanol-Water) | 1.44 | N/A (Calculated for neutral form) | [6][7] |

| Water Solubility (Parent Acid) | 0.76 - 14 g/L | Excellent / High | [1][6] |

Solubility Profile Across Different Solvents

The following table summarizes the known solubility of this compound in various common laboratory solvents. It is critical to note that much of the available data is qualitative. Quantitative determination often requires experimental measurement as described in Section 4.

| Solvent Class | Solvent Name | IUPAC Name | Qualitative Solubility | Rationale & Insights | Source(s) |

| Aqueous | Water | Water | Excellent / Highly Soluble | As the sodium salt of a carboxylic acid, it readily dissociates in water, forming strong ion-dipole interactions. This is the primary reason for its synthesis and use in aqueous formulations. | [1] |

| Polar Protic | Ethanol | Ethanol | Soluble | The hydroxyl group allows for hydrogen bonding and its polarity solvates the ions, though likely less effectively than water. The parent acid is also soluble in ethanol. | [8] |

| Methanol | Methanol | Soluble (Predicted) | Similar to ethanol, its high polarity and ability to hydrogen bond suggest good solubility. | [5] | |

| Polar Aprotic | DMSO | Dimethyl Sulfoxide | Soluble | DMSO is a "super solvent" capable of dissolving a wide range of polar and nonpolar substances.[12] It effectively solvates the sodium cation and the quinaldate anion. The parent acid has a reported solubility of 35 mg/mL in DMSO. | [8][13] |

| Acetonitrile | Ethane nitrile | Moderately Soluble (Predicted) | As a polar aprotic solvent, it can solvate the ions to some extent, but its solvating power for salts is generally less than that of DMSO or water. | [5] | |

| Acetone | Propan-2-one | Sparingly Soluble to Soluble | The parent acid is soluble in acetone. The salt's solubility will depend on the balance between the energy required to break the crystal lattice and the energy gained from solvation by the moderately polar acetone molecules. | [8][14] | |

| Nonpolar | Hexane | Hexane | Insoluble (Predicted) | Lacks the polarity to overcome the crystal lattice energy of the ionic salt. Intermolecular forces are limited to weak van der Waals interactions. | [5] |

| Toluene | Toluene | Insoluble (Predicted) | Similar to hexane, toluene is nonpolar and cannot effectively solvate the charged ions of the salt. | [5] | |

| Intermediate | Dichloromethane (DCM) | Dichloromethane | Sparingly Soluble / Insoluble (Predicted) | While slightly polar, DCM is a poor solvent for most salts. Insufficient solvation energy is provided to break the ionic bonds. | |

| Ethyl Acetate | Ethyl Acetate | Sparingly Soluble / Insoluble (Predicted) | As an aprotic ester with moderate polarity, it is generally not an effective solvent for inorganic salts.[15][16] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the shake-flask method is the gold standard, considered the most reliable technique for measuring thermodynamic equilibrium solubility.[17] This protocol outlines a self-validating system for determining the solubility of this compound in a chosen solvent.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[18] At equilibrium, the solution is saturated, and the concentration of the dissolved solute is constant.[19] The undissolved solid is then removed by filtration or centrifugation, and the concentration of the compound in the clear supernatant is quantified using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.

Materials and Equipment

-

This compound (≥98% purity)[1]

-

Solvent of choice (e.g., HPLC-grade water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Calibrated pH meter (for aqueous solutions)

Step-by-Step Methodology

-

Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solutions, adjust the pH to the desired value (e.g., pH 7.4 for physiological relevance) and record the final pH.[17]

-

Sample Addition: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that a visible amount of undissolved solid will remain at the end of the experiment.[17]

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[20] Agitate the samples for a predetermined time to reach equilibrium.

-

Scientist's Insight: The time to reach equilibrium is compound-dependent and must be established. A common starting point is 24-48 hours.[18] To validate, you can measure the concentration at different time points (e.g., 24, 48, 72 hours). Equilibrium is reached when the concentration no longer increases.[19]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, carefully separate the saturated solution from the undissolved solid.

-

Causality: This step is critical to avoid artificially inflating the solubility measurement with suspended solid particles. Centrifugation followed by filtration through a chemically inert syringe filter is the most robust method.[5]

-

-

Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume of the clear filtrate with the appropriate solvent/mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Self-Validation System: A calibration curve must be prepared using standard solutions of this compound of known concentrations. The R² value of the curve should be >0.995 to ensure linearity and accuracy.[5]

-

-

Calculation and Reporting: Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature.[5] A minimum of three replicate determinations should be performed for statistical validity.[20]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Showing Compound Quinaldic acid (FDB022275) - FooDB [foodb.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C10H6NNaO2 | CID 23672094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quinaldic acid | 93-10-7 [chemicalbook.com]

- 12. gchemglobal.com [gchemglobal.com]

- 13. reddit.com [reddit.com]

- 14. Page loading... [guidechem.com]

- 15. The solubility of certain inorganic salts in ethyl acetate - UBC Library Open Collections [open.library.ubc.ca]

- 16. researchgate.net [researchgate.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. researchgate.net [researchgate.net]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Quinaldic Acid Sodium Salt: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of Quinaldic Acid Sodium Salt (Sodium 2-quinolinecarboxylate), a versatile heterocyclic compound pivotal to advancements in analytical chemistry, pharmaceutical synthesis, and material science. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to elucidate the mechanistic underpinnings of its utility, offering field-proven insights and robust, self-validating protocols.

Core Compound Identification and Physicochemical Properties

This compound is the sodium salt of quinaldic acid, a derivative of quinoline. Its excellent aqueous solubility makes it a preferred reagent over its parent acid in many applications.[1]

Key Identifiers

| Property | Value | Source(s) |

| CAS Number | 16907-79-2 | [2][3][4][5] |

| Molecular Formula | C₁₀H₆NNaO₂ | [1][2][5] |

| Molecular Weight | 195.15 g/mol | [1][2][5] |

| Synonyms | Sodium quinaldinate, Sodium 2-quinolinecarboxylate | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

Physicochemical Characteristics

The defining feature of this compound is its high solubility in water, which facilitates its use in aqueous systems where the less soluble quinaldic acid would be impractical.[1] The molecule's structure, featuring a carboxylic acid group and a nitrogen atom on the quinoline ring, allows it to function as a potent bidentate chelating agent.[6]

Mechanism of Action: The Power of Chelation

The primary driver of this compound's utility in analytical and biochemical contexts is its ability to act as a bidentate ligand, forming stable complexes with various metal ions.[6][7][8] Chelation involves the formation of two or more separate coordinate bonds between the ligand and a single central metal atom, creating a stable, ring-like structure known as a chelate.[8][9]

In the case of the quinaldinate ion, the nitrogen atom of the quinoline ring and the deprotonated carboxylate group act as the two "claws," binding to a metal ion. This sequestration of metal ions is fundamental to its application in removing metal toxicity, preventing oxidative damage, and enabling quantitative analysis.[9][10]

Caption: Mechanism of bidentate chelation with a metal ion (M²⁺).

Core Applications in Research and Development

The unique properties of this compound have established its role in several high-tech fields.

Analytical Chemistry: Metal Ion Quantification

This compound is a valuable reagent for the detection and quantification of metal ions.[1] Its reaction with specific metal ions, such as iron (Fe) and copper (Cu), forms colored complexes that can be measured spectrophotometrically.[3][11] This provides a simple, rapid, and cost-effective alternative to more complex techniques like atomic absorption spectroscopy.[3] The high water solubility of the sodium salt is a distinct advantage, ensuring complete dissolution of the reagent for accurate and reproducible results.

Pharmaceutical Development: Synthesis Intermediate

In drug discovery, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly novel anti-inflammatory and analgesic drugs.[2] Its quinoline scaffold is a common feature in many biologically active compounds. The ability to facilitate complex chemical reactions makes it a valuable tool for streamlining synthetic pathways in the laboratory.[1] For instance, derivatives of quinoline are often investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]

Caption: Conceptual workflow for NSAID synthesis.

Material Science and Agrochemicals

This compound is also utilized in material science and agricultural chemistry. It can act as a hydrogen-bond donor when used as an additive in the production of specialized polymers and coatings, enhancing durability.[1][2] In agrochemicals, it is used to improve the efficacy of herbicides and pesticides by promoting better absorption and stability of the active ingredients.[1][2]

Experimental Protocol: Spectrophotometric Determination of Iron (III)

This protocol provides a validated method for determining the concentration of iron (III) in an aqueous sample using this compound as the chelating and chromogenic agent. The causality behind this choice is the formation of a stable, colored Fe(III)-quinaldinate complex, whose absorbance is proportional to the iron concentration, as dictated by the Beer-Lambert Law.[14]

Rationale for Using the Sodium Salt

The use of this compound is critical for this aqueous assay. Its high water solubility ensures that the reagent can be prepared at a sufficient concentration without precipitation, a common issue with the parent quinaldic acid. This guarantees reagent availability for complexation and prevents light scattering from undissolved particles, which would interfere with absorbance measurements.

Materials and Reagents

-

This compound (≥98% purity)

-

Iron (III) chloride hexahydrate (FeCl₃·6H₂O) for standards

-

Hydrochloric acid (HCl), 0.1 M

-

Deionized water

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of 1000 ppm Iron (III) Stock Solution:

-

Accurately weigh 0.484 g of FeCl₃·6H₂O.

-

Dissolve in a 100 mL volumetric flask with deionized water containing 1 mL of 0.1 M HCl to prevent hydrolysis.

-

Dilute to the mark with deionized water.

-

-

Preparation of Working Standards (0, 5, 10, 15, 20 ppm Fe³⁺):

-

Pipette 0, 0.25, 0.50, 0.75, and 1.0 mL of the 1000 ppm stock solution into separate 50 mL volumetric flasks.

-

This creates a series of standards for calibration.

-

-

Preparation of 1% (w/v) this compound Reagent:

-

Dissolve 1.0 g of this compound in 100 mL of deionized water.

-

-

Complex Formation:

-

To each standard flask (and the unknown sample flask), add 5 mL of the 1% this compound reagent.

-

Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.

-

Allow the solutions to stand for 15 minutes for full color development.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan for the wavelength of maximum absorbance (λmax) using the 10 ppm standard.

-

Using the 0 ppm standard as the blank, measure the absorbance of each standard and the unknown sample at λmax.

-

-

Data Analysis:

-

Plot a calibration curve of Absorbance vs. Iron Concentration (ppm).

-

Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.

-

Caption: Workflow for spectrophotometric iron determination.

Conclusion

This compound is a compound of significant utility, whose value is rooted in its fundamental chemical properties—namely, its excellent water solubility and potent chelating ability. For professionals in analytical chemistry, it offers a reliable and accessible method for metal ion quantification. For those in pharmaceutical R&D, it provides a versatile building block for the synthesis of novel therapeutics. A thorough understanding of its mechanistic behavior is essential for leveraging its full potential in advanced applications.

References

- Pharmaffiliates. (n.d.). This compound. CAS No: 16907-79-2.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23672094, this compound.

- Flagg, J. F., & Vanas, D. W. (2002). Determination of Copper in Cast Iron and Steels with Quinaldic Acid. ResearchGate.

- Ray, P., & Bose, M. K. (1934). Quinaldinic acid as a reagent for the separation and determination of copper and cadmium. Analyst, 59(698), 304-306.

- Holmes, F., & Jones, W. J. (1960). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry, 64(9), 1268-1272.

- Sciedco. (n.d.). This compound, Min. 98.0 (HPLC,T), 1 g.

- Wikipedia. (n.d.). Chelation.

- Truman State University. (2017). Spectrophotometric Determination of Iron. CHEM 222 Lab Manual.

- Charkoudian, L. K., et al. (2010). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Current medicinal chemistry, 17(31), 3608-3625.

- McCarthy, C., & Decker, E. (2022). Metal Chelators as Antioxidants. AOCS.

- Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(3), 945.

- Al-Hamdani, A. A. S., & Al-Khafaji, Z. A. (2016). Synthesis and Characterization of Some Mixed Ligand Complexes of Quinaldic Acid and α-Picoline with Some Metal Salts. Digital Repository of University of Babylon.

- Al-Saraj, A. S., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8527.

- Abdel-Wahab, B. F., et al. (2018). Design and synthesis of azolopyrimidoquinolines, pyrimidoquinazolines as anti-oxidant, anti-inflammatory and analgesic activities. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. This compound | C10H6NNaO2 | CID 23672094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chelation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. aocs.org [aocs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chemlab.truman.edu [chemlab.truman.edu]

The Strategic Role of Sodium 2-Quinolinecarboxylate in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the multifaceted role of sodium 2-quinolinecarboxylate in contemporary organic synthesis. Moving beyond its foundational identity as a salt of quinaldic acid, we delve into its strategic applications as a versatile ligand for transition metal catalysis, a potent precursor in decarboxylative cross-coupling reactions, and a key player in the burgeoning field of C-H functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity and structural attributes of this compound to forge complex molecular architectures with enhanced efficiency and precision. We will dissect the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and offer insights into the causal factors that govern its synthetic utility.

Introduction: Beyond a Simple Salt - The Latent Potential of Sodium 2-Quinolinecarboxylate

Sodium 2-quinolinecarboxylate, the sodium salt of quinoline-2-carboxylic acid (quinaldic acid), is a crystalline solid readily prepared from its parent acid.[1][2] While often viewed as a simple carboxylate salt, its true value in organic synthesis lies in the synergistic interplay of the carboxylate functionality and the quinoline scaffold. The quinoline moiety, a privileged structure in medicinal chemistry, imparts unique electronic and steric properties, while the sodium carboxylate group serves as a versatile handle for a variety of chemical transformations.[3] This guide will illuminate the strategic advantages of employing sodium 2-quinolinecarboxylate, focusing on its ability to act as a bidentate ligand, a precursor to reactive intermediates, and a directing group in modern synthetic methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of sodium 2-quinolinecarboxylate is paramount for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆NNaO₂ | PubChem[2] |

| Molecular Weight | 195.15 g/mol | PubChem[1] |

| Appearance | Crystalline solid | General Knowledge |

| Solubility | Soluble in water and polar organic solvents | General Knowledge |

These properties underscore its utility in a range of reaction conditions, including aqueous and biphasic systems.

Core Application I: A Bidentate Ligand in Transition Metal Catalysis

The quinoline nucleus, with its nitrogen atom and the adjacent carboxylate group, allows sodium 2-quinolinecarboxylate to act as a robust bidentate ligand for a variety of transition metals.[3] This chelation enhances the stability and modulates the reactivity of the metallic center, influencing the outcome of catalytic cycles.

Mechanistic Rationale for Ligand Efficacy

The coordination of sodium 2-quinolinecarboxylate to a transition metal, such as palladium or copper, proceeds through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the carboxylate group. This forms a stable five- or six-membered metallacycle, which can have a profound impact on the catalytic activity.

-

Electronic Effects: The electron-withdrawing nature of the quinoline ring can influence the electron density at the metal center, thereby affecting its oxidative addition and reductive elimination steps in cross-coupling reactions.

-

Steric Influence: The bulky quinoline scaffold can create a specific steric environment around the metal, promoting regioselectivity and preventing catalyst deactivation pathways such as dimerization.

Caption: Coordination of Sodium 2-quinolinecarboxylate to a metal center.

Core Application II: Precursor in Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing readily available carboxylic acids or their salts as bench-stable alternatives to organometallic reagents.[4] Sodium 2-quinolinecarboxylate is an excellent candidate for such transformations, serving as a precursor to a quinolyl anion equivalent upon decarboxylation.

The Mechanistic Pathway of Decarboxylative Coupling

The general mechanism for a palladium-catalyzed decarboxylative cross-coupling reaction involving an aryl halide is depicted below. The use of the sodium salt of the carboxylic acid is often advantageous as it facilitates the initial coordination to the metal center.

Caption: Palladium-catalyzed decarboxylative cross-coupling cycle.

Field-Proven Protocol: Synthesis of 2-Arylquinolines

This protocol outlines a general procedure for the synthesis of 2-arylquinolines via a copper-catalyzed decarboxylative coupling of sodium 2-quinolinecarboxylate with an aryl iodide.

Materials:

-

Sodium 2-quinolinecarboxylate (1.0 mmol)

-

Aryl iodide (1.2 mmol)

-

Copper(I) iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-